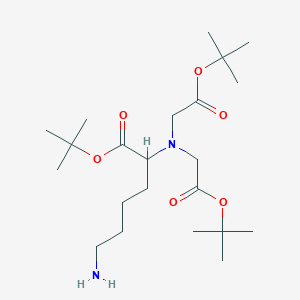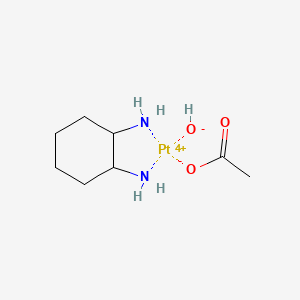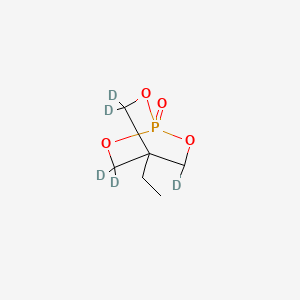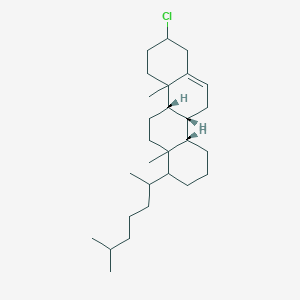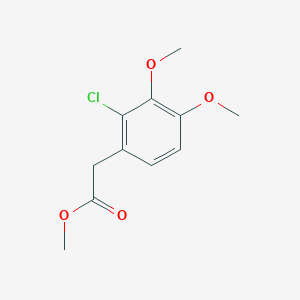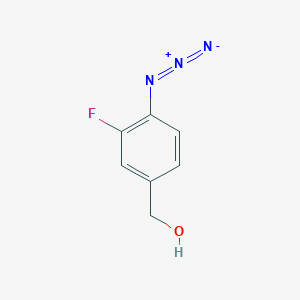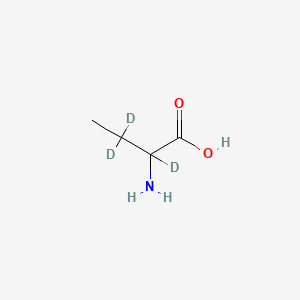
L-Aminobutyric-2,3,3-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aminobutyric-2,3,3-d3 Acid: is a deuterated analog of L-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system. This compound is often used as a tracer in metabolic studies and as a tool in pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through various chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction.
Enzymatic Conversion: Enzymatic synthesis involves the conversion of L-threonine to 2-ketobutyric acid by threonine deaminase, followed by the transformation of 2-ketobutyric acid to L-2-aminobutyric acid using leucine dehydrogenase.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.
Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in L-2-aminobutyric acid with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxo acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学的研究の応用
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
Biology:
- Investigated for its role in neurotransmission and its effects on the central nervous system.
Medicine:
- Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.
Industry:
作用機序
類似化合物との比較
L-aminobutyric acid (GABA): A naturally occurring neurotransmitter in the central nervous system.
D-aminobutyric acid: An enantiomer of L-aminobutyric acid with different biological activity.
L-threonine: A precursor in the biosynthesis of L-2-aminobutyric acid.
Uniqueness:
- L-Aminobutyric-2,3,3-d3 Acid is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacological research. Its stability and distinct isotopic signature allow for precise tracing and analysis in scientific studies.
特性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
106.14 g/mol |
IUPAC名 |
2-amino-2,3,3-trideuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChIキー |
QWCKQJZIFLGMSD-UHVFUKFASA-N |
異性体SMILES |
[2H]C([2H])(C)C([2H])(C(=O)O)N |
正規SMILES |
CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


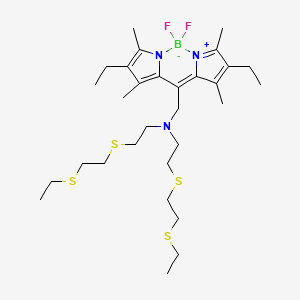
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
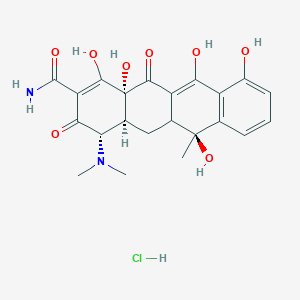
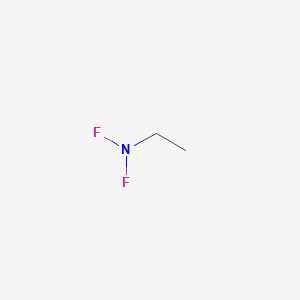
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
